molecular formula C16H15NO B2419677 1-Benzylindoline-5-carbaldehyde CAS No. 63263-84-3

1-Benzylindoline-5-carbaldehyde

Cat. No.: B2419677
CAS No.: 63263-84-3
M. Wt: 237.302
InChI Key: FMKZOIZMBARGMS-UHFFFAOYSA-N
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Description

1-Benzylindoline-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and changes depend on the particular derivative and its target.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan (trp), which is an essential amino acid derived entirely from the diet . This process can impact the bioavailability of indole derivatives.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde can be influenced by various environmental factors. For instance, the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde, possess various biological activities. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with a variety of enzymes, proteins, and other biomolecules, and the nature of these interactions is often complex and multifaceted .

Cellular Effects

1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde, like other indole derivatives, can have profound effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde is not fully understood. Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylindoline-5-carbaldehyde typically involves the reaction of indole derivatives with benzyl halides under basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require moderate to high temperatures and may involve catalysts to improve yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylindoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzylindoline-5-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid
  • 1-Benzyl-2,3-dihydro-1H-indole-5-methanol

Comparison: 1-Benzylindoline-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

1-benzyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKZOIZMBARGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332208
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63263-84-3
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1,000 mλ reaction flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel, 209 g (1.0 mol) of 1-benzylindoline and 365.5 g (5.0 mols) of N,N-dimethylformamide (DMF) were charged, and the temperature was raised to a liquid temperature of from 30 to 40° C. Then, while stirring at the same temperature, 161.0 g (1.05 mols) of phosphorus oxychloride was dropwise added thereto over a period of about two hours from the dropping funnel. After completion of the dropwise addition, stirring was continued for three hours at from 80 to 100° C. After completion of the reaction, the reaction solution was cooled to room temperature and put into 1 kg of ice water. At a temperature of from 30 to 40° C., a 24% sodium hydroxide aqueous solution was dropwise added thereto to bring the liquid alkaline, whereby the precipitated solid was collected by filtration, washed with water and dried to obtain 230.2 g (yield: 97%) of 1-benzyl-5-formylindoline as a slightly yellow powder.
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
365.5 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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